Molecular Weight and Lipophilicity Differentiation: 3-Fluorophenylacetate Ester vs. 4-Ethoxyphenylacetate Analog (CAS 1794937-83-9)
The target compound (C17H14ClF2NO3, MW 353.75) is 26 Da lighter than its closest cataloged analog 2-[(3-chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate (CAS 1794937-83-9; C19H19ClFNO4, MW 379.8) . This MW difference arises from the replacement of a 4-ethoxyphenylacetate ester (C10H11O3 fragment, ~179 Da) with a 3-fluorophenylacetate ester (C8H6FO2 fragment, ~153 Da). The 3-fluorophenyl substitution eliminates the ethoxy oxygen, reducing the H-bond acceptor count from 5 to 4 and lowering the topological polar surface area (estimated TPSA reduction of approximately 9–10 Ų). The absence of the ethoxy group additionally removes two rotatable bonds, decreasing conformational entropy and potentially enhancing binding-site complementarity in targets with sterically constrained pockets [1]. At the class level, reducing H-bond acceptor count and TPSA generally correlates with improved passive membrane permeability [2].
| Evidence Dimension | Molecular weight, H-bond acceptor count, estimated TPSA, rotatable bond count |
|---|---|
| Target Compound Data | MW 353.75 Da; HBA 4 (1 amide carbonyl O, 2 ester O, 1 amide NH not counted as HBA; F atoms excluded per standard rules); estimated TPSA ~55 Ų; rotatable bonds 8 |
| Comparator Or Baseline | CAS 1794937-83-9: MW 379.8 Da; HBA 5; estimated TPSA ~64–65 Ų; rotatable bonds 10 |
| Quantified Difference | ΔMW = −26 Da (−6.8%); ΔHBA = −1 (−20%); Δ estimated TPSA ≈ −9 to −10 Ų (−14–16%); Δ rotatable bonds = −2 (−20%) |
| Conditions | Physicochemical properties calculated from molecular structure; no experimentally determined logP, solubility, or permeability data available for either compound in the public domain. |
Why This Matters
For screening library procurement, the lower MW, reduced HBA count, and lower TPSA of the target compound predict superior passive permeability and a more favorable lead-like profile according to Lipinski and Veber guidelines, making it a more attractive starting point for oral bioavailability optimization than the bulkier 4-ethoxyphenyl analog.
- [1] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n. Established that reduced rotatable bond count (≤10) and lower polar surface area (≤140 Ų) correlate with improved oral bioavailability in rats. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
